

Commercial Suppliers of High-Purity Methyl 6aminonicotinate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 6-aminonicotinate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity **Methyl 6-aminonicotinate** (CAS No. 36052-24-1), a key building block in pharmaceutical research and development. This document includes a comparative summary of supplier specifications, detailed experimental protocols for synthesis and analysis, and an examination of its primary application in the development of novel therapeutics targeting the central nervous system.

Introduction to Methyl 6-aminonicotinate

Methyl 6-aminonicotinate, also known as methyl 6-aminopyridine-3-carboxylate, is a pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring both an amino group and a methyl ester on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] In the pharmaceutical industry, it is particularly noted for its use in the development of inhibitors for D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia and other CNS disorders.[2][3]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer **Methyl 6-aminonicotinate** in varying purities and quantities. For researchers and drug development professionals, selecting a supplier with consistent quality and comprehensive documentation is crucial. Below is a summary of publicly



available data from several commercial suppliers. It is important to note that for lot-specific data, a Certificate of Analysis (CoA) should be requested directly from the supplier.

Supplier	Product Number	Stated Purity	Melting Point (°C)	Analytical Method	Appearance
Tokyo Chemical Industry (TCI)	M2107	>98.0%	158.0 - 162.0	GC, Nonaqueous Titration	White to Light yellow to Light orange powder to crystal
Parchem	-	97% (Typical)	158 - 162	Not specified	Not specified
BLD Pharm	-	Not specified	Not specified	NMR, HPLC, LC-MS, UPLC	Not specified
Changchun Haofei	-	99%	Not specified	Refer to CoA	White Powder
Other Generic Suppliers	-	≥98%	158 - 162	Not specified	White crystalline solid

Experimental Protocols Synthesis of Methyl 6-aminonicotinate via Fischer Esterification

The most common laboratory-scale synthesis of **Methyl 6-aminonicotinate** is the Fischer esterification of 6-aminonicotinic acid.[1] This acid-catalyzed reaction utilizes an excess of methanol to drive the equilibrium towards the ester product.

Materials:

- 6-aminonicotinic acid
- Methanol (anhydrous)



- Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or aqueous)[1]
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

- To a stirred solution of 6-aminonicotinic acid in a suitable volume of methanol, slowly add a catalytic amount of concentrated sulfuric acid.[4]
- Heat the reaction mixture to reflux and maintain for several hours (typically 1-17 hours, depending on the acid catalyst used), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
- Upon completion, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.[4]
- To the resulting residue, carefully add ice-cold saturated aqueous NaHCO₃ solution until the pH is adjusted to approximately 7-8 to neutralize the acid catalyst.[5]
- Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
- Filter off the drying agent and remove the solvent under reduced pressure to yield crude
 Methyl 6-aminonicotinate.[4]
- The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica gel column chromatography to obtain a high-purity white to off-white solid.[5]



Quality Control: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **Methyl 6-aminonicotinate** and for identifying any related impurities.[6]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[6]
- Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an
 organic solvent (e.g., methanol or acetonitrile). The exact ratio can be run isocratically or as
 a gradient depending on the impurity profile.[7]
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30 °C).
- Detection Wavelength: UV detection at approximately 263 nm.
- Injection Volume: 10-20 μL.

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of Methyl 6aminonicotinate in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same diluent to a concentration within the linear range of the calibration curve.
- Analysis: Inject the standard and sample solutions into the HPLC system.



Quantification: The purity of the sample is determined by comparing the peak area of the
main component to the total area of all peaks (Area % method) or by using a calibration
curve generated from the reference standards for an assay value. Impurities can be
identified by comparing their retention times to those of known impurity standards.

Application in Drug Development: D-Amino Acid Oxidase (DAAO) Inhibition

Methyl 6-aminonicotinate is a critical starting material for the synthesis of D-amino acid oxidase (DAAO) inhibitors.[2] DAAO is a flavoenzyme that degrades D-amino acids, most notably D-serine.[2][8]

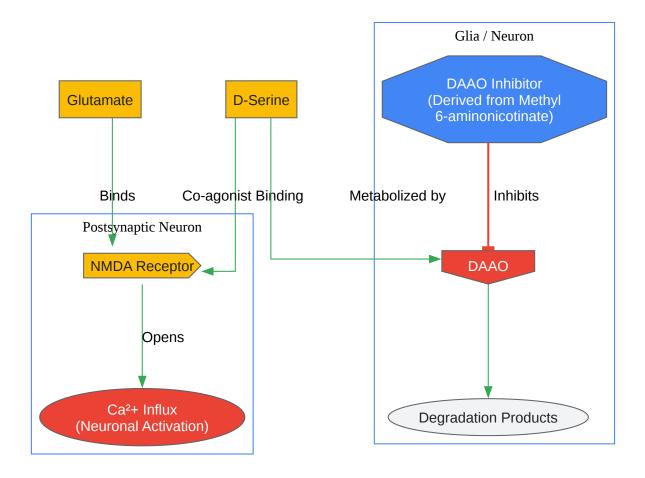
The DAAO-D-Serine-NMDA Receptor Pathway

In the central nervous system, D-serine acts as a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[2][9] Proper functioning of the NMDA receptor is essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[9] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[8][10]

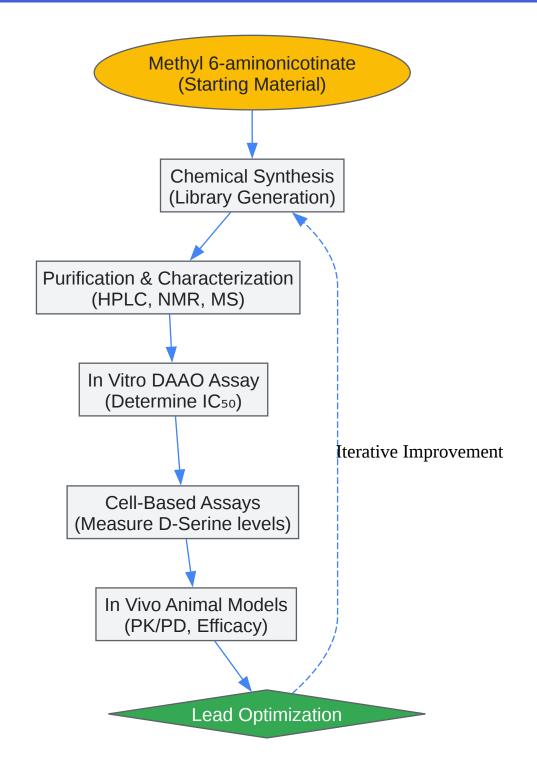
The concentration of D-serine in the synaptic cleft is tightly regulated. One of the key enzymes responsible for its degradation is DAAO.[8] In conditions like schizophrenia, increased DAAO activity may lead to lower levels of synaptic D-serine, thereby contributing to NMDA receptor hypofunction.[2]

By inhibiting DAAO, the degradation of D-serine is reduced, leading to an increase in its local concentration.[2] This, in turn, enhances NMDA receptor activation, offering a promising therapeutic strategy to alleviate the symptoms of schizophrenia.[10][11] **Methyl 6-aminonicotinate** provides a scaffold that can be chemically modified to create potent and selective DAAO inhibitors.









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